![molecular formula C18H11Cl2NO2S B2873163 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide CAS No. 289504-22-9](/img/structure/B2873163.png)
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-chloro-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide” is a chemical compound with the molecular formula C15H10Cl3NO2 . It is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds .
Synthesis Analysis
The compound is formed as an intermediate in the synthesis of the active pharmaceutical ingredient lorazepam . 4-Chloroaniline is used as a raw material in this process . The synthesis involves a series of reactions including acetylation and solvent-free synthesis .Molecular Structure Analysis
In the molecular structure of the compound, the dihedral angle between the two benzene rings is 74.83 (5)°. The N-bound and terminal benzene rings are inclined at dihedral angles of 4.09 (10) and 78.38 (9)°, respectively, to the mean plane through the acetamide group .Chemical Reactions Analysis
The compound is involved in a series of reactions during the synthesis of lorazepam. These reactions include acetylation and reactions with acetic anhydride and acetyl chloride .Physical and Chemical Properties Analysis
The compound has a molecular weight of 342.6 . More detailed physical and chemical properties are not available in the current literature.Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
The compound has been explored in chemical synthesis, where its thiophene nucleus acts as either a diene or a dienophile in intramolecular Diels–Alder reactions. This reactivity is influenced by substituents in the allenic ω-position, demonstrating the compound's versatility in synthetic organic chemistry (Himbert, G., Schlindwein, H.‐J., & Maas, G., 1990).
Anticancer Activity
Thiophene-2-carboxamide derivatives, including structures related to N-[4-chloro-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide, have shown promising in vitro anticancer activity. These compounds' efficacy against various cancer cell lines highlights their potential as leads for developing novel anticancer agents. The specific activities of these compounds against cell lines such as MCF-7, K562, HepG2, and MDA-MB-231, along with in silico docking studies, provide insights into their mechanism of action and the importance of structural features for activity (Atta, A., & Abdel‐Latif, E., 2021); (Gulipalli, K. C., et al., 2019).
Antimicrobial Activity
Structural derivatives of this compound have been investigated for their antimicrobial properties. Studies have found effective antibacterial activity against various microorganisms, suggesting potential applications in developing new antimicrobial agents. This includes a detailed analysis of molecular docking to understand the interactions with lung cancer proteins, providing a foundation for the design of targeted therapies (Cakmak, S., et al., 2022).
Structural and Vibrational Studies
The compound and its derivatives have been characterized using X-ray diffraction, spectroscopic techniques, and elemental analyses, contributing to the understanding of its structural properties. These studies not only elucidate the molecular configuration but also offer insights into the interactions and stability of the molecule in various conditions. Such detailed structural information is crucial for the rational design of molecules with improved properties (Saeed, A., Erben, M., & Bolte, M., 2011).
Orientations Futures
Propriétés
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2NO2S/c19-11-7-8-15(21-18(23)16-6-3-9-24-16)13(10-11)17(22)12-4-1-2-5-14(12)20/h1-10H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBYJBBKMQNJLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
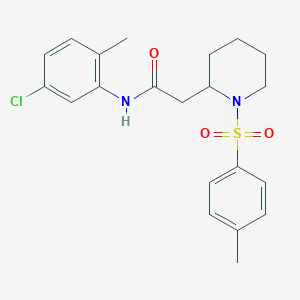
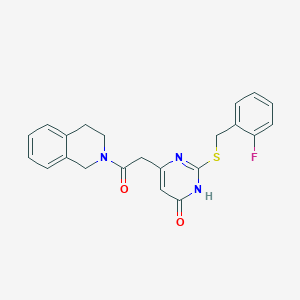
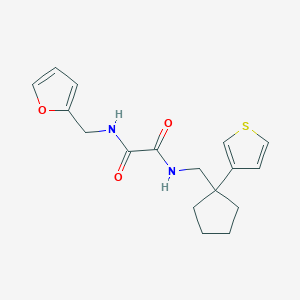

![(3S,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride](/img/structure/B2873086.png)
![N-{1-[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2873087.png)

![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2873092.png)
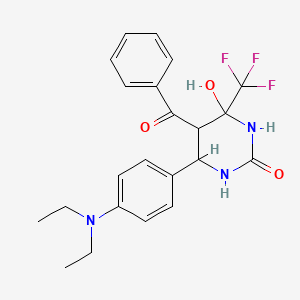
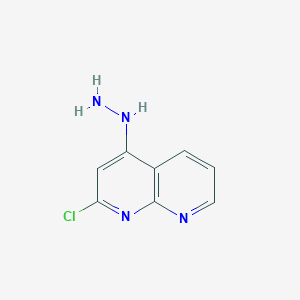
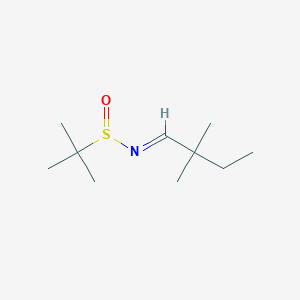
![N-[(1E)-1-[5-(4-bromophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B2873100.png)
![(E)-3-(4-fluoroanilino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one](/img/structure/B2873101.png)
![1-[2-(3-Fluorophenyl)ethyl]piperazine](/img/structure/B2873102.png)
